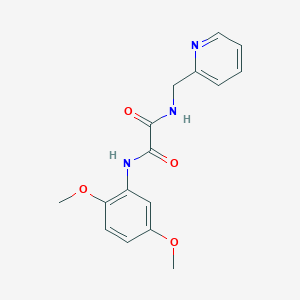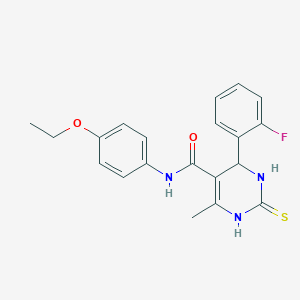![molecular formula C18H19N3O2 B4967608 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol, also known as PDP or LSN2424100, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole-based molecules and has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol is not fully understood, but it has been proposed that it acts through multiple pathways. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines and chemokines. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has also been found to induce the expression of p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce cell cycle arrest and apoptosis in cancer cells, and protect neurons from oxidative stress and glutamate-induced excitotoxicity. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has also been found to have antioxidant properties and to increase the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol is that it has been extensively studied and has been found to have a wide range of biological activities. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to be relatively stable and can be easily synthesized. However, one of the limitations of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its therapeutic potential by developing more potent and selective derivatives. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol involves a multi-step reaction process that starts with the reaction of 6-methoxy-2-pyridinylboronic acid with 3-bromoanisole to form the intermediate compound, 3-(6-methoxy-2-pyridinyl)phenylboronic acid. This intermediate is then subjected to a Suzuki coupling reaction with 3-(1H-pyrazol-1-yl)propanol to yield 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol.
Applications De Recherche Scientifique
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to protect neurons from oxidative stress and glutamate-induced excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[3-[3-(6-methoxypyridin-2-yl)phenyl]pyrazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-18-8-3-7-16(19-18)14-5-2-6-15(13-14)17-9-11-21(20-17)10-4-12-22/h2-3,5-9,11,13,22H,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSYRYABKOVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)C3=NN(C=C3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)

![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4967577.png)
![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)
![N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide](/img/structure/B4967598.png)
![ethyl 1-(tetrahydro-2H-thiopyran-4-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967606.png)